
(Pentafluorophenyl)methyl 4-ethenylbenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Pentafluorophenyl)methyl 4-ethenylbenzene-1-sulfonate is a chemical compound with the molecular formula C15H9F5O3S It is known for its unique structure, which includes a pentafluorophenyl group, a methyl group, and a 4-ethenylbenzene-1-sulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Pentafluorophenyl)methyl 4-ethenylbenzene-1-sulfonate typically involves the reaction of pentafluorobenzyl alcohol with 4-ethenylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
(Pentafluorophenyl)methyl 4-ethenylbenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The ethenyl group can be oxidized to form epoxides or diols.
Reduction Reactions: The sulfonate group can be reduced to a sulfonic acid or a sulfinate.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation Reactions: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted pentafluorophenyl derivatives.
Oxidation Reactions: Products include epoxides, diols, or ketones.
Reduction Reactions: Products include sulfonic acids or sulfinates.
Aplicaciones Científicas De Investigación
(Pentafluorophenyl)methyl 4-ethenylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mecanismo De Acción
The mechanism of action of (Pentafluorophenyl)methyl 4-ethenylbenzene-1-sulfonate involves its interaction with specific molecular targets. The pentafluorophenyl group can engage in strong π-π interactions with aromatic residues in proteins, while the sulfonate group can form ionic interactions with positively charged amino acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Pentafluorobenzyl p-styrenesulfonate
- Pentafluorophenyl methyl sulfonate
- 4-Ethenylbenzenesulfonyl chloride
Uniqueness
(Pentafluorophenyl)methyl 4-ethenylbenzene-1-sulfonate is unique due to the combination of its pentafluorophenyl and ethenylbenzene-1-sulfonate groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
113673-89-5 |
|---|---|
Fórmula molecular |
C15H9F5O3S |
Peso molecular |
364.29 g/mol |
Nombre IUPAC |
(2,3,4,5,6-pentafluorophenyl)methyl 4-ethenylbenzenesulfonate |
InChI |
InChI=1S/C15H9F5O3S/c1-2-8-3-5-9(6-4-8)24(21,22)23-7-10-11(16)13(18)15(20)14(19)12(10)17/h2-6H,1,7H2 |
Clave InChI |
WCFXMSLTKRHHMK-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C(C=C1)S(=O)(=O)OCC2=C(C(=C(C(=C2F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



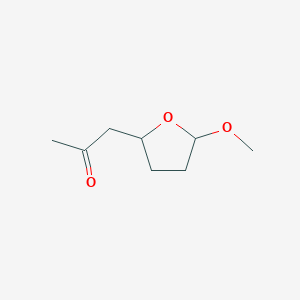

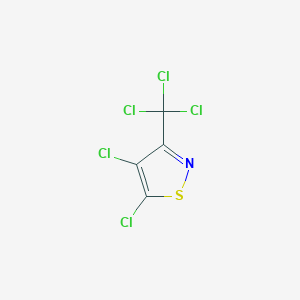

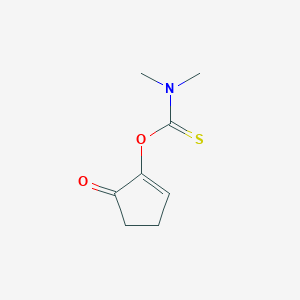
![N-{3-[(1,3-Benzothiazol-2-yl)methoxy]phenyl}-N-ethylethanesulfonamide](/img/structure/B14308627.png)

![2,5-Pyrrolidinedione, 1,1'-[[2,2'-bipyridine]-4,4'-diylbis(carbonyloxy)]bis-](/img/structure/B14308644.png)
![2-[(2-Chlorocyclohex-1-en-1-yl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14308651.png)
![2-[2-(2,5-Dimethylphenyl)propyl]cyclohexan-1-one](/img/structure/B14308670.png)
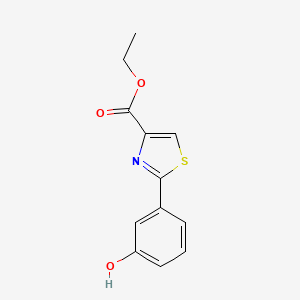
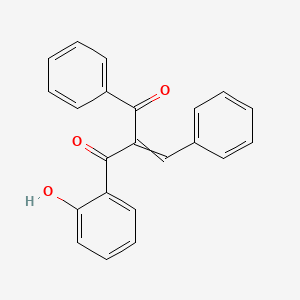
![3-[4-(Hexyloxy)phenyl]prop-2-enoyl chloride](/img/structure/B14308682.png)
